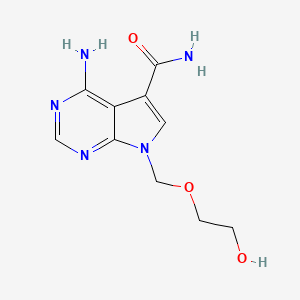

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-

Description

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)- is a synthetic small molecule featuring a 7H-pyrrolo[2,3-d]pyrimidine core. Key structural attributes include:

- 4-amino group: Enhances hydrogen-bonding interactions with biological targets.

- 7-((2-hydroxyethoxy)methyl) substituent: A hydrophilic group that improves solubility and modulates pharmacokinetics.

- 5-carboxamide: Critical for binding affinity, often seen in kinase inhibitors and nucleoside analogs.

This compound’s CAS registry number is 120386-10-9, with a molecular formula of C₁₁H₁₅N₅O₃ and a molecular weight of 265.27 g/mol . Its structural flexibility and functional groups make it a candidate for therapeutic applications, though its specific biological targets remain under investigation.

Properties

CAS No. |

120386-08-5 |

|---|---|

Molecular Formula |

C10H13N5O3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

4-amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-6(9(12)17)3-15(5-18-2-1-16)10(7)14-4-13-8/h3-4,16H,1-2,5H2,(H2,12,17)(H2,11,13,14) |

InChI Key |

WCWRSWSZBBLCDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1COCCO)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves the condensation of appropriate pyrimidine derivatives with suitable amines and alcohols. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds . This reaction is catalyzed by acids or bases and can be accelerated by heat or light .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of solvent-free methods and efficient condensation reactions are often employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential antiviral and anticancer activities.

Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Sangivamycin Derivatives

- 3'-Deoxysangivamycin (4-amino-7-(3-deoxy-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide): Replaces the 7-((2-hydroxyethoxy)methyl) group with a 3-deoxyribofuranosyl sugar. Activity: Antitumor and antiviral via incorporation into RNA, inhibiting transcription . Limitation: Poor metabolic stability due to glycosidic bond susceptibility.

- Toyocamycin (4-amino-5-cyano-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine): Features a 5-cyano group instead of carboxamide. Activity: Targets Haspin kinase and survivin signaling, inducing apoptosis in pancreatic cancer .

| Feature | Target Compound | 3'-Deoxysangivamycin | Toyocamycin |

|---|---|---|---|

| 7-Substituent | (2-hydroxyethoxy)methyl | 3-deoxyribofuranosyl | ribofuranosyl |

| 5-Position | Carboxamide | Carboxamide | Cyano |

| Solubility | High (hydrophilic chain) | Moderate (sugar moiety) | Low (rigid structure) |

| Key Activity | Kinase inhibition (proposed) | RNA incorporation, antitumor | Haspin inhibition, antitumor |

Kinase Inhibitors

- Vepafestinib (4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-[3-(morpholin-4-yl)prop-1-yn-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide): Contains a 1-methylcyclopropyl group at the 7-position and a 6-alkyne-morpholine chain. Activity: Potent RET kinase inhibitor with high CNS penetration . Advantage: Enhanced blood-brain barrier penetration vs. hydrophilic analogues.

| Feature | Target Compound | Vepafestinib |

|---|---|---|

| 7-Substituent | (2-hydroxyethoxy)methyl | 1-methylcyclopropyl |

| 6-Position | Unsubstituted | Alkyne-morpholine chain |

| Pharmacokinetics | High solubility | Moderate solubility, CNS-active |

| Therapeutic Use | Undefined (research stage) | Anticancer (RET-driven tumors) |

Functional Analogues

Nucleoside Mimetics

- 4-Amino-7-(2-deoxy-2-iodo-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 127880-96-0): Substitutes the 7-position with a 2-deoxy-2-iodo-arabinofuranosyl group.

Prodrug Derivatives

- Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 40533-94-6): Replaces 5-carboxamide with a methyl ester, acting as a prodrug. Utility: Improved cell membrane permeability, hydrolyzed intracellularly to active carboxamide .

Key Research Findings

Synthetic Flexibility : The 7-position tolerates diverse substituents (e.g., sugars, alkynes, cyclopropanes), enabling tailored pharmacokinetic profiles .

5-Carboxamide Criticality : This group is essential for binding ATP pockets in kinases, as seen in vepafestinib and sangivamycin derivatives .

Hydrophilic vs. Lipophilic Trade-offs : The 7-((2-hydroxyethoxy)methyl) group in the target compound enhances solubility but may reduce CNS activity compared to lipophilic analogues like vepafestinib .

Biological Activity

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)- is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy as a therapeutic agent, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 295.28 g/mol. The structural features include a pyrrolo-pyrimidine scaffold that is known for its role in various biological activities.

Research indicates that derivatives of pyrrolo(2,3-d)pyrimidine, including the compound , act primarily as inhibitors of specific kinases involved in cancer progression. One significant target is the p21-activated kinase 4 (PAK4), which plays a critical role in tumor cell signaling pathways.

Inhibition of PAK4

A study demonstrated that certain derivatives exhibited potent inhibitory activities against PAK4 with IC50 values as low as 2.7 nM. The compound was shown to induce apoptosis in MV4-11 cells (a human leukemia cell line) and arrest the cell cycle at the G0/G1 phase by regulating PAK4 phosphorylation .

Antitumor Activity

The antitumor effects of 7H-Pyrrolo(2,3-d)pyrimidine derivatives have been evaluated through various assays:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 5n | PAK4 | 2.7 | Apoptosis induction |

| 5o | PAK4 | 20.2 | Moderate activity |

| MV4-11 | Cell line | 7.8 | Cell cycle arrest |

These results indicate that the compound can effectively inhibit tumor growth through specific kinase targeting.

Case Studies and Research Findings

- Synthesis and Evaluation : A series of pyrrolo(2,3-d)pyrimidine derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. Compounds showed a strong correlation between enzymatic inhibition and cellular growth inhibition .

- In Silico Studies : Molecular docking studies suggested that these compounds bind to PAK4 through hydrogen bonding and hydrophobic interactions, further supporting their potential as therapeutic agents .

- Additional Targets : Beyond PAK4, other studies have explored the inhibition of RET kinases by pyrrolo(2,3-d)pyrimidine derivatives. These compounds demonstrated selective inhibition profiles against both wild-type and mutant forms of RET, indicating their versatility as kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.